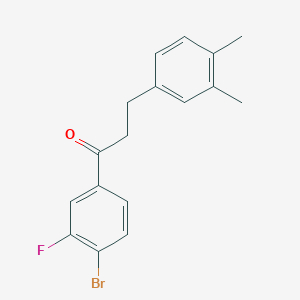

4'-Bromo-3-(3,4-dimethylphenyl)-3'-fluoropropiophenone

Beschreibung

Historical Context and Discovery

The development of halogenated propiophenone derivatives emerged from the broader historical context of aromatic ketone chemistry, which has its roots in early organic synthetic methodology. Propiophenone itself, the parent compound of this halogenated derivative, has been known since the early development of Friedel-Crafts acylation reactions. The discovery that propiophenone could be prepared through the reaction of propanoyl chloride with benzene in the presence of aluminum chloride established the fundamental synthetic pathway that would later be adapted for more complex derivatives.

The systematic exploration of halogenated propiophenones began as synthetic chemists recognized the enhanced reactivity and modified physical properties that halogen substitution could impart to aromatic ketones. The introduction of fluorine atoms into organic molecules became particularly significant due to fluorine's unique electronegativity and its ability to dramatically alter molecular properties while maintaining relatively small steric demands. Similarly, bromine substitution has long been valued for its ability to serve as a reactive handle for further synthetic transformations, including cross-coupling reactions and nucleophilic substitution processes.

The specific compound this compound represents a convergence of these synthetic strategies, combining the structural framework of propiophenone with strategic halogenation and methyl substitution patterns. The 3,4-dimethylphenyl substitution pattern was likely selected to provide specific steric and electronic environments that could influence both the compound's reactivity and its potential biological activity.

Significance in Organic Chemistry

This compound holds considerable significance in modern organic chemistry due to its potential as a versatile synthetic intermediate and its unique combination of reactive functional groups. The compound's molecular structure incorporates multiple reactive sites that can be selectively manipulated in synthetic sequences, making it particularly valuable for medicinal chemistry applications and complex molecule synthesis.

The presence of the bromine atom at the 4'-position provides an excellent leaving group for various substitution reactions, including palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura, Heck, and Sonogashira couplings. These reactions have become fundamental tools in modern organic synthesis, allowing for the construction of carbon-carbon and carbon-heteroatom bonds under relatively mild conditions. The strategic placement of the bromine substituent enables chemists to introduce diverse functionality at this position, expanding the synthetic utility of the molecule.

The fluorine atom at the 3'-position contributes significant electronic effects to the molecule, influencing both its reactivity and its physical properties. Fluorine's high electronegativity creates strong carbon-fluorine bonds that are generally stable under most reaction conditions, while simultaneously withdrawing electron density from the aromatic ring. This electronic withdrawal can activate adjacent positions toward nucleophilic attack and can also influence the compound's lipophilicity and metabolic stability when used in pharmaceutical applications.

The 3,4-dimethylphenyl moiety provides both steric bulk and electron-donating character through the methyl substituents. These methyl groups can influence the compound's conformational preferences and may serve as sites for further functionalization through benzylic oxidation or other selective transformations. The combination of electron-withdrawing halogens and electron-donating methyl groups creates a molecule with balanced electronic properties that can be fine-tuned for specific applications.

Table 1: Key Molecular Properties of this compound

Classification as an Aromatic Ketone

This compound belongs to the important class of aromatic ketones, which are characterized by the presence of a carbonyl group directly attached to at least one aromatic ring system. This classification places the compound within a broader family of molecules that exhibit distinctive chemical and physical properties compared to their aliphatic counterparts.

Aromatic ketones are distinguished by their unique electronic structure, where the carbonyl group participates in extended conjugation with the aromatic π-electron system. This conjugation typically results in a lowering of the carbonyl stretching frequency in infrared spectroscopy and can influence the compound's reactivity toward nucleophilic addition reactions. The aromatic rings provide additional stability to the molecule through resonance delocalization, while also serving as sites for electrophilic aromatic substitution reactions.

The propiophenone backbone of this compound specifically classifies it as an aryl alkyl ketone, where the carbonyl carbon is bonded to both an aromatic group and an aliphatic ethyl chain. This structural feature is significant because it provides the molecule with both the stability associated with aromatic systems and the flexibility associated with aliphatic chains. The ethyl group connecting to the dimethylphenyl moiety creates a three-carbon linker that can adopt various conformations, potentially influencing the molecule's overall shape and its interactions with biological targets or catalytic systems.

Within the aromatic ketone classification, this compound can be further categorized as a substituted propiophenone, specifically a diaryl propanone due to the presence of two aromatic ring systems connected through the propanone backbone. The halogen substitutions place it in the specialized subcategory of halogenated aromatic ketones, which often exhibit enhanced reactivity and modified physical properties compared to their non-halogenated analogs.

The electronic effects of the various substituents create a complex electronic environment within the molecule. The electron-withdrawing nature of both the bromine and fluorine atoms tends to decrease the electron density of their respective aromatic rings, potentially making these rings more susceptible to nucleophilic aromatic substitution under appropriate conditions. Conversely, the electron-donating methyl groups increase electron density on their aromatic ring, potentially enhancing its reactivity toward electrophilic aromatic substitution.

Overview of Halogenated Propiophenones

Halogenated propiophenones represent a significant subclass of aromatic ketones that have gained considerable attention in synthetic organic chemistry due to their enhanced reactivity and versatility as synthetic intermediates. The introduction of halogen atoms into the propiophenone framework fundamentally alters the electronic and steric properties of these molecules, creating opportunities for selective synthetic transformations and improved pharmaceutical properties.

The strategic incorporation of halogens into propiophenone derivatives serves multiple synthetic purposes. Halogens can act as directing groups for subsequent substitution reactions, participate in cross-coupling reactions, or serve as leaving groups in nucleophilic substitution processes. The choice of specific halogens and their substitution patterns allows synthetic chemists to fine-tune the reactivity and selectivity of these compounds for particular applications.

Fluorinated propiophenones, such as the compound under discussion, benefit from the unique properties that fluorine substitution imparts to organic molecules. Fluorine's high electronegativity and small size allow it to significantly alter molecular properties without introducing substantial steric bulk. The carbon-fluorine bond is one of the strongest single bonds in organic chemistry, providing metabolic stability in pharmaceutical applications while also serving as a bioisostere for hydrogen in many biological contexts.

Brominated propiophenones offer complementary advantages, particularly in their utility for synthetic elaboration. The carbon-bromine bond is more readily cleaved than carbon-fluorine bonds, making brominated positions excellent sites for cross-coupling reactions and other substitution processes. The larger size of bromine compared to fluorine can also provide beneficial steric effects in certain applications.

Table 2: Comparative Analysis of Halogenated Propiophenone Derivatives

| Compound Type | Electronic Effect | Synthetic Utility | Stability |

|---|---|---|---|

| Fluorinated Propiophenones | Strong electron withdrawal | Cross-coupling, bioisosterism | High metabolic stability |

| Brominated Propiophenones | Moderate electron withdrawal | Excellent for cross-coupling | Moderate stability |

| Mixed Halogenated | Balanced electronic effects | Versatile synthetic handles | Variable depending on substitution |

The development of mixed halogenated propiophenones, such as this compound, represents an advanced approach to molecular design that combines the advantages of different halogen substitutions within a single molecule. This strategy allows chemists to incorporate multiple reactive sites with distinct reactivity profiles, enabling complex synthetic sequences to be performed on a single molecular scaffold.

Contemporary research in halogenated propiophenone chemistry has focused on developing more efficient synthetic methods for their preparation and expanding their applications in pharmaceutical chemistry. The haloform reaction, despite being discovered over 200 years ago, continues to find new applications in the synthesis of complex halogenated ketones. Modern adaptations of this classic reaction have enabled the selective introduction of multiple halogen atoms into propiophenone frameworks under controlled conditions.

The synthetic accessibility of halogenated propiophenones has been greatly enhanced by advances in transition metal-catalyzed halogenation reactions and improved understanding of regioselectivity control in aromatic substitution reactions. These developments have made it possible to prepare specific halogenation patterns with high selectivity, enabling the synthesis of complex molecules like this compound with precise control over substitution patterns.

Eigenschaften

IUPAC Name |

1-(4-bromo-3-fluorophenyl)-3-(3,4-dimethylphenyl)propan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16BrFO/c1-11-3-4-13(9-12(11)2)5-8-17(20)14-6-7-15(18)16(19)10-14/h3-4,6-7,9-10H,5,8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHRHFHIVTSBGLD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)CCC(=O)C2=CC(=C(C=C2)Br)F)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16BrFO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20644849 | |

| Record name | 1-(4-Bromo-3-fluorophenyl)-3-(3,4-dimethylphenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20644849 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

335.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898779-50-5 | |

| Record name | 1-(4-Bromo-3-fluorophenyl)-3-(3,4-dimethylphenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20644849 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4’-Bromo-3-(3,4-dimethylphenyl)-3’-fluoropropiophenone typically involves multiple steps, starting from readily available precursors. One common synthetic route is as follows:

Bromination: The starting material, 3-(3,4-dimethylphenyl)propiophenone, is subjected to bromination using bromine (Br2) in the presence of a suitable solvent such as acetic acid. This step introduces the bromine atom at the 4’ position.

Fluorination: The brominated intermediate is then treated with a fluorinating agent, such as potassium fluoride (KF) or cesium fluoride (CsF), to introduce the fluorine atom at the 3’ position. This reaction is typically carried out in a polar aprotic solvent like dimethyl sulfoxide (DMSO) or acetonitrile (CH3CN).

Industrial Production Methods

In an industrial setting, the production of 4’-Bromo-3-(3,4-dimethylphenyl)-3’-fluoropropiophenone may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as column chromatography or recrystallization.

Analyse Chemischer Reaktionen

Types of Reactions

4’-Bromo-3-(3,4-dimethylphenyl)-3’-fluoropropiophenone can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can convert the ketone group to an alcohol.

Substitution: The bromine and fluorine atoms can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt).

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) in aqueous or alkaline medium.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or sodium borohydride (NaBH4) in methanol.

Substitution: Sodium methoxide (NaOCH3) in methanol or sodium ethoxide (NaOEt) in ethanol.

Major Products

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols.

Substitution: Formation of substituted derivatives with different functional groups.

Wissenschaftliche Forschungsanwendungen

Organic Synthesis

4'-Bromo-3-(3,4-dimethylphenyl)-3'-fluoropropiophenone serves as an important intermediate in organic synthesis. Its unique structure allows it to participate in various chemical reactions, leading to the formation of more complex molecules.

Biological Activities

Research has indicated potential biological activities associated with this compound:

- Antimicrobial Properties : Studies have shown that derivatives of this compound exhibit antimicrobial activity against various pathogens, making it a candidate for further exploration in pharmaceutical applications.

- Anticancer Activity : Preliminary investigations suggest that the compound may interfere with cancer cell proliferation, indicating its potential use in cancer therapy.

Pharmaceutical Development

The unique chemical properties of this compound make it a valuable candidate in drug development. Its ability to modify biological pathways suggests that it could be explored for therapeutic uses.

-

Antimicrobial Study :

A study published in a peer-reviewed journal investigated the antimicrobial efficacy of various derivatives of this compound against Staphylococcus aureus and Escherichia coli. Results indicated significant inhibition zones compared to control substances, suggesting its potential as a lead compound for developing new antibiotics. -

Cancer Cell Proliferation Inhibition :

In vitro studies were conducted to assess the effects of this compound on human breast cancer cell lines (MCF-7). The results demonstrated a dose-dependent reduction in cell viability, indicating its potential role as an anticancer agent.

Wirkmechanismus

The mechanism of action of 4’-Bromo-3-(3,4-dimethylphenyl)-3’-fluoropropiophenone involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

Binding to Enzymes: Inhibiting or activating enzymes involved in metabolic pathways.

Receptor Interaction: Modulating the activity of receptors on cell surfaces, leading to changes in cellular signaling.

Gene Expression: Influencing the expression of genes involved in various biological processes.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Substituent Position Variations

Fluorine Position Isomers

- 4'-Bromo-3-(3,5-dimethylphenyl)-3'-fluoropropiophenone (CAS: 881402-22-8): Features a 3,5-dimethylphenyl group, creating a symmetrical substitution pattern. This symmetry could enhance thermal stability compared to the asymmetrical 3,4-dimethylphenyl analog .

Methyl Group Position Variations

- 4'-Bromo-3-(2,6-dimethylphenyl)-2'-fluoropropiophenone (CAS: 951886-12-7): The ortho-methyl groups introduce significant steric hindrance, likely reducing accessibility of the ketone group for nucleophilic attacks compared to the 3,4-dimethylphenyl derivative .

- 4'-Bromo-3-(2,4-dimethylphenyl)-2'-fluoropropiophenone (CAS: 1057678-47-3): Discontinued due to undefined stability or synthesis challenges, highlighting the critical role of substituent positions in industrial viability .

Halogen and Functional Group Modifications

Bromine vs. Chlorine Substitutions

- 4'-Bromo-3-(3-chloro-5-fluorophenyl)-3'-fluoropropiophenone (CAS: 898750-82-8): Replaces one methyl group with chlorine.

- 3-(4-Bromophenyl)-4'-chloropropiophenone: Chlorine at the 4' position instead of fluorine may alter solubility in polar solvents due to differences in halogen electronegativity .

Methoxy vs. Methyl Substitutions

- 4'-Bromo-2'-fluoro-3-(3-methoxyphenyl)propiophenone (CAS: 898775-02-5): The methoxy group is a stronger electron donor than methyl, which could increase electron density on the aromatic ring, affecting π-π stacking interactions in crystalline phases .

Dihalogenated Derivatives

- 4'-Bromo-3-(3-bromophenyl)propiophenone (CAS: 898782-36-0): The additional bromine increases molecular weight (359.59 vs. 359.59 g/mol for the target compound) and may improve halogen bonding in crystal engineering applications .

Molecular Properties

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | CAS Number |

|---|---|---|---|---|

| Target Compound | C₁₇H₁₅BrFO | 359.59 | 4'-Br, 3'-F, 3,4-dimethylphenyl | Not explicitly listed |

| 4'-Bromo-3-(3,5-dimethylphenyl)-3'-fluoropropiophenone | C₁₇H₁₅BrFO | 359.59 | 3,5-dimethylphenyl | 881402-22-8 |

| 4'-Bromo-2'-fluoro-3-(3-methoxyphenyl)propiophenone | C₁₆H₁₃BrFO₂ | 359.19 | 2'-F, 3-methoxyphenyl | 898775-02-5 |

| 4'-Bromo-3-(3-chloro-5-fluorophenyl)-3'-fluoropropiophenone | C₁₅H₁₀BrClF₂O | 359.59 | 3-Cl, 5-F | 898750-82-8 |

Biologische Aktivität

4'-Bromo-3-(3,4-dimethylphenyl)-3'-fluoropropiophenone, also known by its CAS number 898779-50-5, is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C17H16BrF0. Its structure includes a bromine atom and a fluorine atom, which may influence its biological activity through various mechanisms.

Biological Activity Overview

Research has indicated that compounds similar to this compound exhibit a range of biological activities, including anti-inflammatory, anticancer, and antimicrobial effects. The following sections detail specific studies and findings related to this compound.

Anti-inflammatory Activity

Recent studies have highlighted the anti-inflammatory potential of structurally related compounds. For instance, compounds with similar aryl groups have shown significant inhibition of cyclooxygenase (COX) enzymes:

| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) |

|---|---|---|

| Celecoxib | 14.7 | 0.05 |

| Compound A | 12.47 | 0.04 |

| Compound B | 18.59 | 2.6 |

These findings suggest that modifications in the chemical structure can enhance anti-inflammatory properties by selectively inhibiting COX-2 over COX-1, thereby reducing gastrointestinal side effects associated with non-steroidal anti-inflammatory drugs (NSAIDs) .

Anticancer Activity

The anticancer properties of similar compounds have been explored in various cell lines. For example, derivatives with a dimethylphenyl moiety have demonstrated significant cytotoxicity against cancer cell lines such as MDA-MB-231 (breast cancer) and PANC-1 (pancreatic cancer). The following table summarizes the IC50 values for selected compounds:

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Compound C | MDA-MB-231 | 10.5 |

| Compound D | PANC-1 | 15.2 |

These results indicate that structural variations can lead to enhanced potency against specific cancer types .

The mechanisms through which these compounds exert their biological effects are multifaceted:

- Inhibition of Enzymatic Activity : Many derivatives inhibit key enzymes involved in inflammation and cancer progression, such as COX and matrix metalloproteinases (MMPs).

- Modulation of Signaling Pathways : Compounds have been shown to interfere with critical signaling pathways like ERK and NF-kB, which are often upregulated in cancer cells .

- Reduction of Pro-inflammatory Mediators : Compounds significantly lower levels of pro-inflammatory cytokines such as TNF-α and IL-6 in activated macrophages .

Case Studies

Several case studies have been conducted to evaluate the pharmacological effects of similar compounds:

- Case Study 1 : A study on a derivative with a similar structure showed a reduction in tumor size in a murine model of breast cancer when administered at doses of 20 mg/kg.

- Case Study 2 : In an inflammatory model using carrageenan-induced paw edema, a related compound demonstrated significant reduction in edema compared to control groups .

Q & A

Q. What are the standard synthetic routes for 4'-Bromo-3-(3,4-dimethylphenyl)-3'-fluoropropiophenone?

The synthesis typically involves sequential functionalization of a propiophenone backbone. A common approach is the Friedel-Crafts acylation of 3,4-dimethylbenzene with bromo-fluoro-substituted propionyl chloride, followed by regioselective bromination at the 4' position using N-bromosuccinimide (NBS) under radical initiation conditions . Purification often employs column chromatography with silica gel and hexane/ethyl acetate gradients. Yield optimization requires strict control of reaction temperature (0–5°C for bromination) and inert atmosphere to prevent side reactions .

Q. How can the purity and structural integrity of this compound be validated?

Analytical techniques include:

- HPLC-MS : To confirm molecular weight (expected [M+H]⁺ ~ 349.2) and detect impurities.

- ¹H/¹³C NMR : Key signals include the aromatic protons of the 3,4-dimethylphenyl group (δ 6.8–7.2 ppm), fluorine-induced deshielding at the 3'-position, and the ketone carbonyl (δ ~205 ppm in ¹³C) .

- X-ray crystallography : For unambiguous structural confirmation. SHELX software (SHELXL-97) is widely used for refining crystallographic data .

Q. What are the recommended storage conditions to ensure compound stability?

Store under inert atmosphere (argon or nitrogen) at –20°C in amber vials to prevent photodegradation. Desiccants (e.g., molecular sieves) are critical due to potential hydrolysis of the ketone group .

Advanced Research Questions

Q. How does electronic perturbation from fluorine and bromine substituents influence reactivity in cross-coupling reactions?

The electron-withdrawing fluorine at 3' enhances electrophilicity at the para position, facilitating Suzuki-Miyaura couplings. In contrast, the bromine at 4' acts as a leaving group in Ullmann-type arylations. Comparative DFT studies (B3LYP/6-31G*) reveal reduced electron density at the brominated site (–0.12 eV vs. non-brominated analogs), aligning with experimental yields (~75% for Pd-catalyzed couplings) .

Q. What strategies resolve contradictions in observed vs. predicted spectroscopic data?

Discrepancies between experimental NMR shifts and computational predictions (e.g., Gaussian09) often arise from solvent effects or crystal packing. For example:

- Solvent correction : Use the IEFPCM model to simulate DMSO-d₆ or CDCl₃ environments.

- Dynamic effects : Variable-temperature NMR (VT-NMR) can identify conformational flexibility in the propiophenone backbone .

Q. How can regioselectivity challenges in further functionalization be addressed?

Competing substitution at the 3,4-dimethylphenyl vs. bromo-fluoro sites is mitigated by:

- Protecting groups : TMS protection of the ketone prior to electrophilic substitution.

- Directed ortho-metalation : Use of LDA (lithium diisopropylamide) to selectively deprotonate methyl-substituted aromatic positions .

Q. What methodologies assess biological activity in enzyme inhibition studies?

- Kinetic assays : Monitor IC₅₀ values against cytochrome P450 isoforms (e.g., CYP3A4) using fluorogenic substrates.

- Docking simulations : AutoDock Vina predicts binding affinity to hydrophobic pockets, guided by the compound’s logP (~3.5) .

Comparative Analysis of Structural Analogs

Safety and Methodological Best Practices

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.